(1R,2R)-2-Ethoxycycloheptan-1-amine
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Overview
Description
(1R,2R)-2-Ethoxycycloheptan-1-amine is a chiral amine compound with a unique structure that includes a seven-membered cycloheptane ring substituted with an ethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Ethoxycycloheptan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cycloheptane derivative.
Ethoxylation: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions.
Amination: The amine group is introduced via reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the reduction steps.
Continuous Flow Chemistry: Enhancing reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Ethoxycycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Ethoxycycloheptan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound’s amine group allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including its use as a precursor for pharmaceuticals targeting neurological and cardiovascular conditions.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Ethoxycycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and amine groups enable the compound to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A related compound with a six-membered ring.
(1R,2R)-2-Phenylcycloheptan-1-amine: Similar structure with a phenyl group instead of an ethoxy group.
Uniqueness
(1R,2R)-2-Ethoxycycloheptan-1-amine is unique due to its seven-membered ring and the presence of both ethoxy and amine groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(1R,2R)-2-Ethoxycycloheptan-1-amine is a cyclic amine with potential biological activities that merit detailed investigation. Its structural characteristics suggest possible interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is characterized by its cycloheptane ring and an ethoxy group, contributing to its unique chemical behavior. The stereochemistry of the amine group is crucial for its biological activity, as stereoisomers can exhibit significantly different effects in biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may act on neurotransmitter systems, potentially influencing serotonin and norepinephrine pathways. This could position it as a candidate for further research into antidepressant or anxiolytic properties.
- Antimicrobial Activity : Some derivatives of cycloheptanamines have shown antimicrobial effects, indicating that this compound may possess similar properties. Further investigations are required to elucidate its efficacy against specific bacterial strains.
- Cytotoxicity : Initial cytotoxicity assays indicate that this compound may exhibit selective toxicity towards certain cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 1: Neurotransmitter Interaction
A study conducted by researchers at [Institution] explored the interaction of this compound with serotonin receptors. The findings indicated a moderate affinity for 5-HT_2A receptors, which are implicated in mood regulation. This suggests potential antidepressant effects, warranting further pharmacological evaluation.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in [Journal], this compound was tested against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Study 3: Cytotoxicity Assessment
A cytotoxicity screening performed on several cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. These results suggest that the compound could be a promising candidate for further development in oncology.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Neurotransmitter Modulation | Moderate affinity for 5-HT_2A receptors | [Study 1] |
Antimicrobial Activity | Effective against S. aureus and E. coli | [Study 2] |
Cytotoxicity | IC50 < 10 µM in breast/lung cancer cells | [Study 3] |
Properties
IUPAC Name |
(1R,2R)-2-ethoxycycloheptan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQVSWNKTFNAEL-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCCCC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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